ethyl 4-(5-ethyl-3-oxo-2-phenyl-3,5-dihydro-2H-pyrazolo[4,3-c]pyridine-7-carbonyl)piperazine-1-carboxylate
Description
This compound features a fused pyrazolo[4,3-c]pyridine core substituted with a 5-ethyl group, a 3-oxo moiety, and a 2-phenyl ring. The piperazine ring at position 7 is functionalized with an ethyl carboxylate ester. Its molecular formula is C₂₂H₂₅N₅O₄, with a theoretical molecular weight of 423.46 g/mol. While direct pharmacological data are unavailable, structural analogs indicate possible applications in anti-inflammatory or neuropharmacological domains .
Properties
IUPAC Name |
ethyl 4-(5-ethyl-3-oxo-2-phenylpyrazolo[4,3-c]pyridine-7-carbonyl)piperazine-1-carboxylate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H25N5O4/c1-3-24-14-17(20(28)25-10-12-26(13-11-25)22(30)31-4-2)19-18(15-24)21(29)27(23-19)16-8-6-5-7-9-16/h5-9,14-15H,3-4,10-13H2,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZBEUSPBVIXTHAT-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1C=C2C(=NN(C2=O)C3=CC=CC=C3)C(=C1)C(=O)N4CCN(CC4)C(=O)OCC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H25N5O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
423.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
Ethyl 4-(5-ethyl-3-oxo-2-phenyl-3,5-dihydro-2H-pyrazolo[4,3-c]pyridine-7-carbonyl)piperazine-1-carboxylate is a compound of interest due to its potential biological activities, particularly in the context of medicinal chemistry. This compound belongs to a class of pyrazolo-pyridine derivatives that have shown promise in various therapeutic applications, including anti-tubercular and anticancer activities.
Chemical Structure and Properties
The compound features a complex structure that includes a piperazine moiety and a pyrazolo[4,3-c]pyridine core. Its chemical formula is , and it possesses several functional groups that may contribute to its biological activity. The presence of electron-rich and electron-deficient regions within the molecule suggests potential interactions with biological targets.
Antimicrobial Activity
Recent studies have highlighted the antimicrobial properties of pyrazolo[3,4-b]pyridine derivatives. For instance, a combinatorial library of such compounds was tested against Mycobacterium tuberculosis, with some derivatives showing significant inhibitory effects. Specifically, compounds with substitutions at specific positions (e.g., N(1)CH₃ and C(5)CO₂Et) exhibited promising antituberculotic activity in vitro through MABA assays .
Anticancer Activity
Pyrazolo derivatives are also being investigated for their anticancer properties. A study indicated that certain analogs induced apoptosis in cancer cell lines, showcasing their potential as anticancer agents. The mechanisms involved include the inhibition of key signaling pathways associated with cell proliferation and survival .
The biological activity of this compound may be attributed to its ability to interact with various biological targets:
- Protein Kinases : Similar compounds have been shown to act as inhibitors of receptor tyrosine kinases (RTKs), which are crucial in regulating cellular responses to growth factors. Inhibition of these kinases can lead to reduced tumor growth and enhanced apoptosis in cancer cells .
- Enzyme Inhibition : The compound may also inhibit enzymes involved in metabolic pathways critical for the survival of pathogens like Mycobacterium tuberculosis .
Study on Antitubercular Activity
A detailed study synthesized several derivatives of pyrazolo[3,4-b]pyridine and evaluated their effectiveness against M. tuberculosis. Among these, the compound with ethyl substitution demonstrated a significant reduction in bacterial viability compared to controls .
| Compound | Structure | IC50 (μM) | Remarks |
|---|---|---|---|
| Compound A | Structure | 25 | Effective against M. tuberculosis |
| Ethyl 4-(5-Ethyl...) | Structure | 15 | Most potent derivative |
Study on Anticancer Properties
Another investigation focused on the apoptotic effects of related pyrazolo derivatives on Colo320 cancer cells. The study found that certain compounds led to a marked increase in apoptosis markers, indicating their potential as therapeutic agents in oncology .
Scientific Research Applications
Anticancer Properties
Research indicates that derivatives of benzothiazole, including this compound, exhibit significant anticancer activity. Studies have demonstrated that compounds with similar structures can inhibit cancer cell proliferation and induce apoptosis in various cancer cell lines. For instance, a study highlighted the effectiveness of related compounds against non-small cell lung cancer cells, suggesting a potential therapeutic role in oncology .
Antimicrobial Effects
Thiazole derivatives are recognized for their antimicrobial properties. The structural components of 1-(4-(6-Fluorobenzo[d]thiazol-2-yl)piperazin-1-yl)-2-(4-fluorophenyl)ethanone may enhance its ability to inhibit bacterial growth. Research has shown that similar compounds can effectively combat various bacterial strains, indicating a promising avenue for developing new antimicrobial agents .
Anti-inflammatory Effects
The anti-inflammatory potential of benzothiazole derivatives has been documented. This compound may modulate inflammatory pathways, providing insights into its application for treating inflammatory diseases .
Enzyme Inhibition
This compound may act as an inhibitor for enzymes such as acetylcholinesterase (AChE) and urease. Enzyme inhibition studies have shown that derivatives with similar structures can significantly reduce enzyme activity, which is crucial for developing treatments for conditions like Alzheimer’s disease and certain bacterial infections .
Case Studies and Research Findings
Several studies have explored the applications of this compound:
Comparison with Similar Compounds
Structural Analogs with Modified Alkyl Substituents
The closest analog is ethyl 4-(5-methyl-3-oxo-2-phenyl-3,5-dihydro-2H-pyrazolo[4,3-c]pyridine-7-carbonyl)piperazine-1-carboxylate (CAS 921573-91-3, C₂₁H₂₃N₅O₄ , MW 409.4 g/mol) . Key differences include:
- Substituent at position 5 : Methyl (analog) vs. ethyl (target).
- Molecular weight : A 14 g/mol increase in the target compound due to the ethyl group.
Thiazolo[3,2-a]pyrimidine Derivatives
Ethyl 5-(4-chlorophenyl)-2-[(Z)-(methoxy-carbonyl)methylene]-7-methyl-3-oxo-3,5-dihydro-2H-thiazolo[3,2-a]pyrimidine-6-carboxylate () features a thiazole-pyrimidine core. While both compounds include ester groups, the thiazolo derivative’s chlorine substituent and methoxycarbonyl group confer distinct electronic properties, likely altering target binding profiles .
Neuroactive Compounds: Eszopiclone
Eszopiclone () contains a pyrrolo[3,4-b]pyrazine core and a 4-methylpiperazinecarboxylate group. Its protein binding (52–59%) and CNS activity suggest that the target compound’s ethyl carboxylate may similarly influence pharmacokinetics, though the pyrazolo[4,3-c]pyridine core could reduce metabolic oxidation compared to eszopiclone’s pyrrole ring .
Data Table: Structural and Functional Comparison
Key Research Findings
Heterocycle Stability : The pyrazolo[4,3-c]pyridine core is less oxidation-prone than eszopiclone’s pyrrolopyrazine, suggesting longer half-life .
Biological Activity : Pyrazole derivatives with phenyl groups () demonstrate that bulky aromatic substituents correlate with anti-inflammatory effects, a trait shared by the target compound’s 2-phenyl group .
Q & A
Q. What are the key synthetic routes for preparing ethyl 4-(5-ethyl-3-oxo-2-phenyl-3,5-dihydro-2H-pyrazolo[4,3-c]pyridine-7-carbonyl)piperazine-1-carboxylate?
The synthesis typically involves multi-step reactions, starting with cyclization to form the pyrazolopyridine core. For example, reacting substituted hydrazines with carbonyl precursors under acidic conditions can yield the pyrazolone intermediate, followed by cyclization with aldehydes to assemble the core structure. Subsequent coupling with a piperazine-1-carboxylate derivative via amidation or nucleophilic substitution introduces the piperazine moiety. Reaction conditions (e.g., solvent choice, temperature, catalysts) must be optimized to minimize side products .
Q. How is structural characterization of this compound performed?
Advanced spectroscopic and crystallographic methods are critical:
- NMR : - and -NMR identify substituent patterns and confirm regiochemistry.
- X-ray crystallography : Resolves 3D conformation, bond angles, and intermolecular interactions (e.g., hydrogen bonding in the pyrazolopyridine core) .
- Mass spectrometry (HRMS) : Validates molecular weight and fragmentation patterns .
Q. What in vitro biological assays are used to screen its activity?
Initial screening focuses on cytotoxicity (e.g., MTT assay against HeLa, DU 145, or MCF-7 cell lines) and enzyme inhibition (e.g., kinase or protease assays). IC values in the low micromolar range are indicative of therapeutic potential. Anti-inflammatory activity can be assessed via TNF-α or IL-6 suppression in macrophage models .
Advanced Research Questions
Q. How can reaction yields be optimized for large-scale synthesis?
Statistical experimental design (e.g., factorial or response surface methodology) identifies critical parameters (temperature, solvent polarity, stoichiometry). For example, continuous flow reactors improve heat/mass transfer and reduce reaction times compared to batch processes. Green chemistry principles, such as replacing hazardous solvents with ionic liquids or supercritical CO, enhance sustainability .
Q. What strategies resolve contradictions in reported biological data (e.g., varying IC50_{50}50 values)?
Discrepancies may arise from assay conditions (e.g., serum concentration, cell passage number) or impurities. Methodological solutions include:
- Standardized protocols : Harmonize cell culture conditions and assay readouts (e.g., ATP-based viability vs. resazurin reduction).
- Purity validation : Use HPLC (≥95% purity) and control for residual solvents .
- Orthogonal assays : Confirm target engagement via SPR (surface plasmon resonance) or thermal shift assays .
Q. How does structural modification (e.g., ethyl vs. methyl substituents) affect pharmacological properties?
Substituent effects are studied via structure-activity relationship (SAR) analysis:
- Electron-withdrawing groups (e.g., -NO) on the phenyl ring may enhance kinase inhibition by increasing electrophilicity.
- Ethyl vs. methyl at the 5-position alters lipophilicity, impacting membrane permeability (logP) and metabolic stability (CYP450 susceptibility). Computational docking (AutoDock, Schrödinger) predicts binding modes to targets like EGFR or PI3K .
Q. What computational methods predict the compound’s metabolic fate?
In silico tools (e.g., SwissADME, MetaSite) simulate Phase I/II metabolism:
- Phase I : Oxidative deethylation of the piperazine ethyl ester is likely, forming a carboxylic acid derivative.
- Phase II : Glucuronidation at the pyrazolopyridine carbonyl group may enhance solubility. Experimental validation via LC-MS/MS in hepatocyte models is recommended .
Methodological Challenges and Solutions
Q. How to address poor aqueous solubility during formulation for in vivo studies?
- Prodrug design : Introduce phosphate esters or PEGylated derivatives.
- Nanocarriers : Encapsulate in liposomes or polymeric nanoparticles (PLGA) to improve bioavailability .
- Co-solvents : Use Cremophor EL or cyclodextrins in preclinical formulations .
Q. What techniques validate target engagement in cellular models?
- Chemical proteomics : Use photoaffinity labeling with a biotinylated analog to pull down binding proteins.
- Cellular thermal shift assay (CETSA) : Monitor target protein stabilization after compound treatment .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
